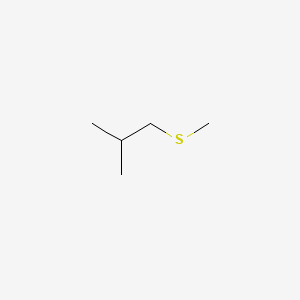

Methyl isobutyl sulfide

Description

Overview of Aliphatic Thioethers in Chemical Science

Thioethers, also known as sulfides, are a class of organosulfur compounds with the general structure R-S-R', where R and R' are alkyl or aryl groups. libretexts.org In aliphatic thioethers, both R and R' are alkyl groups. These compounds are the sulfur analogs of ethers. libretexts.org The C-S-C bond angle in thioethers is typically around 99°, and the C-S bond lengths are approximately 180 pm. libretexts.org

A key characteristic of volatile thioethers is their strong, often unpleasant, odor. libretexts.org Physically, they are less volatile and have higher melting points compared to their ether counterparts, a consequence of the greater polarizability of the sulfur atom. libretexts.org While ethers can form hydrogen bonds with protic solvents, making them somewhat soluble in water, the hydrogen bonding capability of thioethers is less significant. brainkart.commasterorganicchemistry.com

The chemistry of thioethers is centered around the sulfur atom, which possesses two lone pairs of electrons, making it a nucleophilic center. brainkart.com This nucleophilicity allows thioethers to participate in a variety of chemical reactions, including alkylation to form sulfonium (B1226848) salts and oxidation to sulfoxides and sulfones. vulcanchem.com The sulfur atom can also stabilize a negative charge on an adjacent carbon, rendering the protons on that carbon more acidic compared to those in similar ethers. brainkart.com

The synthesis of thioethers is a significant area of research in organic chemistry, with numerous methods developed for the formation of the carbon-sulfur bond. tandfonline.com These methods are crucial for the preparation of a wide range of sulfur-containing molecules with applications in pharmaceuticals and materials science. researchgate.netresearchweb.uz

Contextualization of Methyl Isobutyl Sulfide (B99878) within Alkyl Sulfide Research

Methyl isobutyl sulfide, with the chemical formula C5H12S, is an aliphatic thioether. nih.gov Its IUPAC name is 2-methyl-1-(methylthio)propane. nih.gov It is also known by other synonyms such as isobutyl methyl sulfide and 4-methyl-2-thiapentane. nih.govnist.gov

Research into alkyl sulfides like this compound is driven by their presence in various natural and industrial processes and their utility as building blocks in organic synthesis. researchgate.net The study of their physical and chemical properties, including their chromatographic behavior and spectroscopic data, is essential for their identification and quantification in complex mixtures. hpst.czrsc.orgshimadzu.com Gas chromatography, often coupled with sulfur-selective detectors like the sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD), is a common analytical technique for separating and identifying sulfur compounds. hpst.czrsc.orgshimadzu.com

Research Gaps and Future Directions in this compound Studies

While general information on aliphatic thioethers is available, specific, in-depth research focused solely on this compound appears to be limited. Much of the available data comes from broader studies on sulfur compounds or as entries in chemical databases. nih.govnist.gov

Future research could focus on several key areas:

Detailed Mechanistic Studies: A thorough investigation into the mechanisms of its reactions, such as oxidation and alkylation, would provide a deeper understanding of its chemical behavior.

Advanced Spectroscopic Analysis: Comprehensive analysis using modern spectroscopic techniques, including advanced NMR and mass spectrometry methods, would offer a more complete characterization of the molecule.

Catalytic Applications: Exploring the potential of this compound or its derivatives as ligands in catalysis could open up new applications.

Material Science Precursor: Investigating its use as a precursor for the synthesis of novel sulfur-containing polymers or materials could be a fruitful area of research. zju.edu.cn

Biological Activity: While many thioethers have been investigated for their biological activities, specific studies on this compound are lacking. researchgate.net Screening for potential biological or pharmacological effects could reveal new avenues for its application.

A more concentrated research effort on this compound would contribute valuable knowledge to the broader field of organosulfur chemistry and potentially uncover novel applications for this compound.

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-5(2)4-6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVGFIKOUAFDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294603 | |

| Record name | Methyl isobutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5008-69-5 | |

| Record name | Isobutyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl methyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl isobutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl methyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD9E7MGV67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Methyl Isobutyl Sulfide

Established Alkyl Sulfide (B99878) Synthesis Pathways

Traditional methods for synthesizing alkyl sulfides are well-documented and widely employed due to their reliability and straightforward nature. These pathways often rely on fundamental organic reactions, particularly nucleophilic substitution.

A primary and robust method for the synthesis of sulfides is the Williamson ether synthesis-analogue for sulfur. This approach involves the reaction of a thiolate ion with a primary or secondary alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org Thiolate ions (RS⁻) are generated by treating a thiol with a suitable base, such as sodium hydride (NaH). libretexts.org The resulting thiolate is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the C-S bond of the sulfide.

For the specific synthesis of methyl isobutyl sulfide, two SN2 pathways are feasible:

Route A: Reaction of sodium isobutylthiolate with a methyl halide (e.g., methyl iodide).

Route B: Reaction of sodium methanethiolate with an isobutyl halide (e.g., isobutyl bromide).

Because the SN2 reaction is most efficient with unhindered alkyl halides, Route A is generally preferred. The reaction can sometimes be complicated by a competing reaction where the product thiol reacts with another molecule of the alkyl halide, forming a sulfide as a byproduct. libretexts.org To mitigate this, an excess of the sulfur nucleophile is often used. libretexts.org

A specific and highly effective application of the SN2 pathway for synthesizing this compound involves the use of methyl iodide as the electrophile. Methyl iodide is a particularly reactive substrate for SN2 reactions due to the low steric hindrance of the methyl group and the excellent leaving group ability of the iodide ion. chemspider.com

The corresponding thiol required for this synthesis is isobutylthiol (isobutane-1-thiol). The first step of the process is the deprotonation of isobutylthiol with a base to form the isobutylthiolate anion. This nucleophile then attacks the methyl iodide in a classic SN2 fashion to yield this compound. libretexts.orgchemspider.com The reaction is typically stirred at room temperature overnight. chemspider.com

Reaction Scheme:

Thiolate Formation: CH₃CH(CH₃)CH₂SH + Base → CH₃CH(CH₃)CH₂S⁻ + Base-H⁺

SN2 Attack: CH₃CH(CH₃)CH₂S⁻ + CH₃I → CH₃CH(CH₃)CH₂SCH₃ + I⁻

This method is a reliable route for preparing unsymmetrical sulfides like this compound.

Emerging and Green Synthetic Approaches to Thioethers

In recent years, significant research has focused on developing more sustainable and efficient methods for organic synthesis. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize milder reaction conditions. rsc.org

Visible-light photocatalysis has emerged as a powerful and environmentally friendly tool for forging carbon-sulfur bonds. rsc.orgbeilstein-journals.orgscispace.com This technique utilizes a photocatalyst that, upon absorption of visible light, initiates a single-electron transfer (SET) process to generate radical intermediates. beilstein-journals.orgscispace.com These radicals then participate in coupling reactions to form the desired sulfide product under mild conditions. scispace.com

Various photocatalytic systems have been developed for C-S bond formation. For example, researchers have used photocatalysts like Eosin Y and [Ru(bpy)₃]Cl₂ to couple thiols with various partners. beilstein-journals.org The general mechanism involves the photocatalyst absorbing light and entering an excited state. It then transfers an electron to or from one of the substrates, generating a reactive radical species that propagates the reaction. This approach avoids the need for harsh reagents or high temperatures often associated with traditional methods. scispace.comresearchgate.net This strategy is notable for its mild reaction conditions, high yields, and excellent chemoselectivity. researchgate.net

The choice between batch and continuous flow processing represents a critical decision in scaling up chemical synthesis. Both methodologies have distinct advantages and are selected based on the specific requirements of the reaction. asynt.com

Batch Synthesis: Traditionally, chemical reactions are performed in batch reactors, where reagents are mixed in a vessel, brought to specific conditions (e.g., heating), and allowed to react for a set time. asynt.com This method is versatile and well-suited for small-scale production and quality control trials. asynt.com

Flow Synthesis: Continuous flow chemistry involves pumping streams of reactants through a tube or microreactor where they mix and react. aragen.com This approach offers several advantages, particularly for scalability and safety. Key benefits include superior heat and mass transfer due to the high surface-area-to-volume ratio, precise control over reaction parameters like temperature and residence time, and enhanced safety by minimizing the volume of reactive material at any given moment. asynt.comaragen.com

The integration of photocatalysis with flow systems is particularly advantageous for liquid-gas phase reactions, overcoming scalability issues and improving reproducibility. rsc.org For the synthesis of thioethers, a flow process can enable safer, more efficient, and scalable production compared to traditional batch methods.

Interactive Data Table: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scale | Well-suited for small to medium scale; scaling up can be challenging. asynt.com | Highly scalable by extending operational time or using parallel reactors. |

| Heat Transfer | Can be inefficient, leading to temperature gradients, especially at large scales. | Excellent heat transfer allows for precise temperature control. asynt.comaragen.com |

| Mass Transfer & Mixing | Mixing can be inefficient and inconsistent, affecting reaction kinetics. aragen.com | Highly efficient and rapid mixing through diffusion in small channels. aragen.com |

| Safety | Larger volumes of potentially hazardous materials are handled at once. | Small reactor volumes minimize risk; better control over exothermic reactions. asynt.com |

| Control | Reaction parameters (temperature, time) are controlled for the entire batch. | Precise control over residence time, stoichiometry, and temperature profile. aragen.com |

| Reproducibility | Can exhibit more variability from one batch to another. syrris.jp | High reproducibility due to automated and precise control. |

Spectroscopic Characterization and Conformational Analysis of Methyl Isobutyl Sulfide

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both Raman and infrared techniques, has been instrumental in characterizing the conformational isomers of methyl isobutyl sulfide (B99878).

The Raman and infrared spectra of methyl isobutyl sulfide have been measured to analyze its vibrational modes. spectrabase.com The region of the spectra corresponding to the C-S stretching vibrations, typically between 800 and 600 cm⁻¹, is particularly informative for conformational analysis. spectrabase.com The observed Raman lines for this compound in the liquid state at room temperature are presented in Table 1. spectrabase.com

| Raman Line (cm⁻¹) | State |

| 759 | Liquid |

| 740 | Liquid, Solid |

| 701 | Liquid, Solid |

| 655 | Liquid, Solid* |

| 629 | Liquid |

*Raman lines also observed in the crystalline state. spectrabase.com

Correlations have been established between the C-S stretching frequencies and the internal rotation about the C-CH₂ and CH₂-S bonds within the C-CH₂-S-CH₃ group. spectrabase.com These correlations are vital for studying the conformations of molecules containing such linkages. In related alkyl sulfides, different conformations, such as the trans (T) and gauche (G) forms with respect to the C-C and C-S bonds, give rise to distinct C-S stretching frequencies. spectrabase.com For instance, in methyl propyl sulfide, specific Raman lines are assigned to the PC-T, PC-G, PH-T, and PH-G forms (where PC and PH refer to the conformation about the Cα-Cβ bond, and T and G refer to the conformation about the Cβ-S bond). spectrabase.com

For this compound, a similar analysis is applied. However, due to strong steric repulsion between the terminal methyl groups, the presence of the PHG form is not expected. spectrabase.com This is supported by the absence of Raman lines that are characteristic of this form in the spectrum of this compound. spectrabase.com The observed C-S stretching frequencies are therefore interpreted in terms of the more stable rotational isomers. spectrabase.com

The analysis of the Raman and infrared spectra of this compound and related compounds has allowed for a detailed understanding of the internal rotation around the C-CH₂ and CH₂-S bonds. spectrabase.com The frequencies of the C-S stretching vibrations are sensitive to the dihedral angles of these bonds, making them effective probes of molecular conformation. spectrabase.com The study of these internal rotations is crucial as it governs the conformational flexibility of the molecule. The correlations found for a series of alkyl sulfides provide a basis for assigning specific spectral features to particular rotational isomers. spectrabase.com

Rotational Spectroscopy and Internal Dynamics Studies

Rotational spectroscopy provides high-resolution data that can be used to determine precise molecular structures and study internal dynamics.

While detailed rotational spectroscopy studies leading to the determination of specific spectroscopic parameters like rotational constants for this compound are not extensively documented in the provided sources, the general approach involves analyzing the microwave spectrum to identify transitions corresponding to different rotational energy levels. For related molecules, such studies yield precise information on the moments of inertia, from which the molecular geometry can be derived. These studies also allow for the investigation of complex splitting patterns that can arise from internal rotations, such as those of the methyl groups. nist.gov

The comparison of the Raman spectra of this compound in the liquid and solid (crystalline) states provides insight into the rotational isomers present in each phase. spectrabase.com In the liquid state, molecules typically exist in a mixture of several stable conformations. Upon crystallization, the molecules are locked into the most stable conformation. The Raman lines that are present in both the liquid and solid states (indicated with an asterisk in Table 1) correspond to the vibrational modes of the conformer that is stable in the crystalline phase. spectrabase.com Conversely, the Raman lines that are observed only in the liquid state are attributable to less stable conformers that are also populated at room temperature. spectrabase.com This comparison indicates that multiple rotational isomers of this compound coexist in the liquid phase, while a single conformation is favored in the solid state. spectrabase.com

Measurement of Energy Differences Among Rotational Isomers

The determination of energy differences between rotational isomers, or conformers, is a fundamental aspect of conformational analysis. For a molecule like this compound, which possesses multiple single bonds, various spatial arrangements of its atoms are possible. These different arrangements, known as conformers, often have distinct energy levels.

Microwave spectroscopy is a highly precise experimental technique used to determine the energy differences between conformers. In the gas phase, each conformer has a unique set of moments of inertia, which gives rise to a characteristic rotational spectrum. The relative intensities of the absorption lines in the spectrum are proportional to the population of the corresponding conformers.

By applying the principles of the Boltzmann distribution, the energy difference (ΔE) between two conformers can be calculated from their population ratio at a given temperature.

Table 1: Illustrative Energy Differences in Structurally Related Sulfides

| Compound | Conformers | Energy Difference (kJ/mol) |

|---|---|---|

| Ethyl methyl sulfide | Gauche / Anti | 1.55 |

| Methyl propyl sulfide | Trans-Gauche / Trans-Trans | ~0.4 |

Note: This table provides data for structurally similar sulfide compounds to illustrate the typical energy differences observed between rotational isomers. Specific experimental data for this compound is not available in the reviewed literature.

Investigation of Methyl Internal Rotations in Chalcogen-Bridged Compounds

The methyl group in this compound can rotate about the sulfur-carbon bond. This internal rotation is not entirely free but is hindered by a potential energy barrier. The investigation of this internal rotation provides insight into the electronic and steric environment around the methyl group.

In chalcogen-bridged compounds, the barrier to internal rotation of a methyl group is influenced by the nature of the chalcogen atom (sulfur versus oxygen). Generally, the barrier to methyl internal rotation is lower in sulfides compared to their ether counterparts. This is attributed to the longer C-S bond length and the different electronic characteristics of sulfur.

Table 2: Comparison of Barriers to Methyl Internal Rotation

| Compound | Barrier to Internal Rotation (cm⁻¹) |

|---|---|

| Dimethyl sulfide | 736 |

| trans-Ethyl methyl sulfide | 693 |

Note: The data presented is for related sulfide compounds to provide context for the expected range of the rotational barrier in this compound.

Computational Spectroscopic Studies

Computational chemistry offers powerful tools to complement experimental spectroscopic investigations. Ab initio calculations, which are based on first principles of quantum mechanics, can be used to predict molecular structures, relative energies of conformers, and the potential energy surfaces for internal rotations.

Ab Initio Calculations for Torsional Spectra

Ab initio calculations can be employed to model the torsional spectrum of this compound. By systematically rotating the methyl group and calculating the energy at each step, a one-dimensional potential energy curve for the internal rotation can be constructed. The height of this curve corresponds to the barrier to internal rotation. These theoretical calculations can aid in the assignment of experimentally observed spectral splittings and provide a deeper understanding of the forces governing the internal dynamics of the molecule.

Mapping of Potential Energy Surfaces for Molecular Conformations

To gain a comprehensive understanding of the conformational landscape of this compound, a detailed mapping of its potential energy surface (PES) is necessary. This involves performing ab initio energy calculations for a wide range of molecular geometries, defined by the key torsional angles within the molecule.

The resulting PES provides a map of all stable conformers, which correspond to the minima on the surface, as well as the transition states that connect them. This computational mapping is invaluable for identifying the most stable conformers and for understanding the pathways and energy barriers for conformational interconversion.

Table 3: Hypothetical Relative Energies of this compound Conformers from a PES Scan

| Conformer | Torsional Angles (τ₁, τ₂) | Relative Energy (kJ/mol) |

|---|---|---|

| I | anti, gauche | 0.0 (most stable) |

| II | anti, anti | 2.1 |

| III | gauche, gauche | 3.5 |

| IV | gauche, anti | 4.8 |

Note: This table is a hypothetical representation of the kind of data that would be obtained from a computational potential energy surface scan for this compound, illustrating the relative energies of different possible conformers. Specific computational studies for this molecule were not found in the reviewed literature.

Reaction Mechanisms and Chemical Reactivity of Methyl Isobutyl Sulfide

Oxidation Pathways of Alkyl Sulfides

The oxidation of alkyl sulfides like methyl isobutyl sulfide (B99878) is a fundamental transformation in organic sulfur chemistry. This process can yield two stable oxidized forms: sulfoxides and sulfones. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

The oxidation of methyl isobutyl sulfide first yields methyl isobutyl sulfoxide (B87167). This reaction involves the addition of a single oxygen atom to the sulfur atom. With a stronger oxidizing agent or more forcing conditions, a second oxygen atom can be added to form methyl isobutyl sulfone.

The general progression of this oxidation is as follows:

This compound → Methyl Isobutyl Sulfoxide

Methyl Isobutyl Sulfoxide → Methyl Isobutyl Sulfone

A wide variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids, and metal-based catalysts. nih.gov For instance, hydrogen peroxide in glacial acetic acid has been shown to be an effective system for the selective oxidation of sulfides to sulfoxides. nih.gov Over-oxidation to the sulfone can be a competing reaction, and therefore, careful control of stoichiometry and temperature is often necessary to achieve high selectivity for the sulfoxide. nih.gov

| Starting Material | First Oxidation Product | Second Oxidation Product |

|---|---|---|

| This compound | Methyl isobutyl sulfoxide | Methyl isobutyl sulfone |

Selective oxidation to the sulfoxide without further oxidation to the sulfone is a key challenge. The mechanism of oxidation often involves the nucleophilic sulfur atom of the sulfide attacking the electrophilic oxygen of the oxidant. nih.gov The resulting sulfoxide is less nucleophilic than the starting sulfide, which helps in preventing over-oxidation. However, under strong oxidizing conditions, the sulfoxide can be further oxidized.

Computational studies, such as those using Density Functional Theory (DFT), have provided detailed insights into the transition states of these reactions. researchgate.net For many oxidants, the reaction proceeds via a one-step oxygen-transfer mechanism. The geometry of the transition state is influenced by the frontier molecular orbitals (HOMO of the sulfide and LUMO of the oxidant). researchgate.net The selectivity for sulfoxide formation is dependent on the relative activation barriers for the first and second oxidation steps. Catalysts can play a crucial role in modulating these barriers to favor the desired product.

The choice of the oxidizing system is paramount for controlling the outcome of sulfide oxidation. A combination of nitric acid (HNO₃) and iron(III) bromide (FeBr₃) has been studied as an effective catalytic system for the selective oxidation of sulfides. In this system, molecular oxygen from the air often serves as the terminal oxidant.

The proposed mechanism for this catalytic cycle involves two potential pathways:

Formation of a ternary complex between the sulfide, FeBr₃, and the nitrate (B79036) ion.

Formation of a complex between the sulfide and HNO₃.

Both pathways lead to the generation of nitrous acid (HNO₂), which then reacts with HNO₃ to form N₂O₄. This species initiates a catalytic cycle where the sulfide is oxidized. The role of FeBr₃ is particularly important for less reactive sulfides, such as those with electron-withdrawing groups, as it facilitates the initial steps of the reaction.

Theoretical and computational studies have been instrumental in elucidating the mechanisms of sulfide oxidation. nih.gov These studies confirm that for oxidants like hydrogen peroxide, the reaction is often a water-dependent process. nih.gov Solvent molecules, particularly polar protic solvents like water, can stabilize the charge separation that occurs in the transition state through hydrogen bonding. nih.gov

The solvent can influence the reaction rate and selectivity by:

Stabilizing the transition state, thereby lowering the activation energy.

Altering the reactivity of the oxidizing agent through solvation.

Participating directly in the reaction mechanism, for example, by acting as a proton shuttle.

Quantum mechanical calculations have shown that the inclusion of explicit solvent molecules in the computational model is often necessary to accurately reproduce experimental activation energies. nih.gov The stabilizing effect of the solvent is particularly significant near the transition state where the S-O bond is being formed. nih.gov

Alkylation Reactions and Sulfonium (B1226848) Ion Formation

The nucleophilic nature of the sulfur atom in this compound allows it to react with alkylating agents, such as alkyl halides, to form sulfonium ions. This reaction is a classic example of nucleophilic substitution.

The formation of a sulfonium ion from a dialkyl sulfide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.org In this process, the sulfur atom of this compound acts as the nucleophile and attacks the electrophilic carbon of an alkyl halide.

The key features of this SN2 reaction are:

Concerted Mechanism: The bond between the sulfur and the carbon of the alkylating agent forms at the same time as the bond between the carbon and the leaving group (e.g., a halide) breaks. masterorganicchemistry.com

Backside Attack: The sulfur nucleophile attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com

Inversion of Configuration: If the carbon atom being attacked is a stereocenter, the reaction proceeds with an inversion of its stereochemical configuration. masterorganicchemistry.com

This reaction results in the formation of a trialkylsulfonium salt, where the sulfur atom bears a positive charge. Sulfonium salts are versatile intermediates in organic synthesis. nih.gov

| Aspect | Description |

|---|---|

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) |

| Nucleophile | This compound (sulfur atom) |

Sulfonium Ions as Alkylating Agents in Organic Synthesis

Thioethers, such as this compound, can be readily alkylated to form sulfonium ions. wikipedia.org In this reaction, the sulfur atom of the thioether acts as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide), which results in the formation of a positively charged sulfonium salt. wikipedia.org

R-S-R' + R''-X → [R-S(R'')(R')]+X- (General reaction for the formation of a sulfonium ion)

Once formed, the sulfonium ion is an effective alkylating agent itself. The positively charged sulfur atom serves as a good leaving group. udel.edu A nucleophile can then attack one of the alkyl groups attached to the sulfur, typically the least sterically hindered one, in an SN2 reaction. udel.edu This process results in the transfer of an alkyl group from the sulfonium ion to the nucleophile. udel.edu For this compound, the methyl group would be preferentially transferred due to its lower steric hindrance compared to the isobutyl group. This reactivity is harnessed in various organic synthesis applications and is analogous to the biochemical role of S-adenosylmethionine, which nature employs to transfer methyl groups to a wide range of nucleophiles. udel.edu

Degradation and Decomposition Mechanisms

Pyrolysis Pathways and Radical Chemistry

The thermal decomposition, or pyrolysis, of sulfides is a complex process dominated by free-radical chemistry. rsc.org While direct studies on this compound are not prevalent, the pyrolysis of analogous compounds like di-tert-butyl sulfide provides significant insight into the likely mechanisms. rsc.org The decomposition of such sulfides involves both unimolecular reactions and radical-induced pathways. rsc.org

Atmospheric Oxidation Initiated by Radicals (Hydroxyl and Chlorine Radicals)

In the troposphere, the primary removal process for many organic compounds is oxidation initiated by highly reactive radicals. harvard.educopernicus.org The hydroxyl radical (•OH), often called the "detergent of the atmosphere," is the most important of these oxidants. harvard.edunih.gov The atmospheric oxidation of sulfides like this compound is primarily initiated by reaction with •OH radicals, and to a lesser extent, with chlorine (Cl) atoms, particularly in the marine boundary layer.

The reaction proceeds mainly through hydrogen abstraction from the C-H bonds of the alkyl groups. cmjpublishers.com For this compound, abstraction can occur at the methyl or the isobutyl group:

CH₃SC(CH₃)₂CH₂-H + •OH → •CH₂SC(CH₃)₂CH₃ + H₂O (H-abstraction from the isobutyl group)

CH₃-H-SCH₂CH(CH₃)₂ + •OH → •CH₂SCH₂CH(CH₃)₂ + H₂O (H-abstraction from the methyl group)

Once the initial carbon-centered radical is formed, it rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). cmjpublishers.comescholarship.orgnoaa.gov This peroxy radical is central to the subsequent degradation chemistry, leading to a cascade of reactions that form various oxidized products. cmjpublishers.comnoaa.gov

Product Distribution Studies from Oxidative Degradation

The oxidative degradation of simple alkyl sulfides leads to a variety of products, with the final distribution depending on the specific reaction conditions and the structure of the sulfide. Studies on analogous compounds such as dimethyl sulfide (DMS) and ethyl methyl sulfide (EMS) provide a basis for predicting the products from this compound oxidation. cmjpublishers.com

Key products typically include sulfur dioxide (SO₂), formaldehyde (B43269) (HCHO), and larger aldehydes corresponding to the alkyl groups. cmjpublishers.com For example, the hydroxyl radical-initiated oxidation of ethyl methyl sulfide in synthetic air was found to yield significant amounts of SO₂, HCHO, and acetaldehyde (B116499) (CH₃CHO). cmjpublishers.com A recently discovered and significant product from the oxidation of DMS is hydroperoxymethyl thioformate (HPMTF), which is formed via an autoxidation pathway of the initial peroxy radical and constitutes a major atmospheric sulfur reservoir. escholarship.orgnoaa.gov It is plausible that a similar pathway exists for this compound, leading to analogous, more complex thioformate products.

The following table summarizes typical product yields from the oxidation of related sulfides, offering an expected profile for this compound degradation.

| Precursor Compound | Oxidant | Product | Molar Yield (%) |

| Diethyl Sulfide | •OH | SO₂ | 50 ± 3 |

| Acetaldehyde (CH₃CHO) | 91 ± 3 | ||

| Dimethyl Sulfide | •OH | SO₂ | 80 ± 10 |

| Formaldehyde (HCHO) | 90 ± 6 | ||

| Ethyl Methyl Sulfide | •OH | SO₂ | 51 ± 2 |

| Formaldehyde (HCHO) | 46 ± 4 | ||

| Acetaldehyde (CH₃CHO) | 57 ± 3 |

This table is based on data for analogous compounds to predict the likely product distribution for this compound. Data sourced from cmjpublishers.com.

Mechanistic Studies of Alpha-Thiomethyl Radical Formation and Subsequent Reactions

The formation of an alpha-thiomethyl radical (a carbon-centered radical on a carbon atom adjacent to the sulfur) is a critical initial step in the atmospheric oxidation of sulfides. nih.gov This occurs via hydrogen abstraction by an •OH radical, as detailed in section 4.3.2. escholarship.orgnoaa.gov For this compound, abstraction from the methyl group yields the •CH₂SCH₂CH(CH₃)₂ radical.

Following its formation, this radical reacts with O₂ to produce the methylthiomethylperoxy radical (in this case, an isobutylthiomethylperoxy radical, •OOCH₂SCH₂CH(CH₃)₂). escholarship.orgnoaa.gov This peroxy radical can undergo several reactions. Recent studies on dimethyl sulfide have shown that this radical can undergo an intramolecular hydrogen shift, a process known as autoxidation. escholarship.orgnoaa.gov This rapid H-shift leads to the formation of new products, such as hydroperoxymethyl thioformate (HPMTF), and regenerates an •OH radical. noaa.gov This autoxidation pathway represents a significant revision to older mechanisms and suggests that more than 30% of oceanic DMS is oxidized via this route, reducing the yield of sulfur dioxide. escholarship.orgnoaa.gov This mechanistic framework is crucial for understanding the atmospheric fate of this compound and its contribution to atmospheric sulfur chemistry.

Advanced Computational Chemistry Approaches to Reaction Dynamics

The complexity of the radical-driven reactions involved in both pyrolysis and atmospheric oxidation of sulfides makes experimental elucidation of every elementary step challenging. rsc.org Computational chemistry has become an indispensable tool for mapping these intricate reaction networks. rsc.org

Automated reaction mechanism generation software, such as the Reaction Mechanism Generator (RMG) and Genesys, has been effectively used to build detailed kinetic models for the thermal decomposition of various organosulfur compounds. rsc.org These programs use rate parameters often derived from high-level ab initio calculations to construct comprehensive reaction networks, identifying the most important pathways and predicting product distributions. rsc.org For instance, RMG was used to demonstrate that a purely free-radical mechanism could not fully explain the pyrolysis of di-tert-butyl sulfide; a concerted unimolecular decomposition was also a key reaction. rsc.org Such computational tools allow for mechanistic insights that complement experimental studies and are essential for accurately modeling the behavior of compounds like this compound under various reactive conditions.

Quantum Chemical (QM) Calculations for Reaction Energetics

Quantum chemical calculations are fundamental to determining the energetics of chemical reactions, providing insights into reaction pathways, transition state energies, and thermodynamic properties. These methods solve the Schrödinger equation for a given molecular system, offering a detailed description of the electronic structure.

For this compound, QM calculations can be employed to investigate various reactions, such as oxidation, thermal decomposition, or nucleophilic substitution. By calculating the energies of reactants, products, and transition states, a potential energy surface (PES) can be constructed. This surface is crucial for understanding the feasibility and kinetics of a reaction.

Key applications of QM calculations for this compound include:

Calculation of Reaction Enthalpies (ΔH): Determining whether a reaction is exothermic or endothermic by comparing the total energies of the products and reactants.

Activation Energy (Ea) Barriers: Calculating the energy of the transition state relative to the reactants to predict the kinetic feasibility of a reaction. A lower activation energy implies a faster reaction rate.

Thermodynamic Properties: Estimating standard Gibbs free energies of reaction (ΔG), which are critical for predicting reaction spontaneity.

Table 1: Hypothetical Reaction Energetics for the Oxidation of this compound (Illustrative Data)

| Reaction Pathway | Reactants | Products | ΔH (kcal/mol) | Ea (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|---|

| Sulfoxide Formation | This compound + H₂O₂ | Methyl isobutyl sulfoxide + H₂O | -35.2 | 15.8 | -38.1 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from QM calculations. Actual values would require specific computational studies.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the complex reaction mechanisms of molecules like this compound.

DFT can be used to map out the entire reaction pathway, identifying all intermediates and transition states. This detailed information is invaluable for elucidating the step-by-step mechanism of a reaction. For instance, in the atmospheric oxidation of this compound initiated by hydroxyl (OH) radicals, DFT can be used to investigate the initial H-atom abstraction from different carbon atoms in the isobutyl group or the methyl group, as well as the subsequent reactions of the resulting radical intermediates.

Research findings from DFT studies could include:

Identification of the most favorable reaction sites: Determining which hydrogen atoms are most susceptible to abstraction by radicals.

Characterization of transition state geometries: Understanding the structural changes that occur as the reactants are converted into products.

Calculation of reaction rate constants: Using the calculated activation energies to estimate the speed of the reaction under different conditions.

Table 2: Hypothetical DFT-Calculated Activation Barriers for H-Abstraction from this compound by OH Radical (Illustrative Data)

| Abstraction Site | C-H Bond Type | Activation Energy (kcal/mol) |

|---|---|---|

| Methyl (—S-CH₃) | Primary | 4.5 |

| Methylene (—CH₂—) | Secondary | 2.8 |

| Methine (—CH—) | Tertiary | 1.5 |

Note: This table illustrates the type of data that would be generated from DFT calculations to predict regioselectivity in a reaction.

Kinetic Modeling Using Theories such as QRRK (Quantum Rice-Ramsperger-Kassel)

Quantum Rice-Ramsperger-Kassel (QRRK) theory is a statistical theory used to calculate the rate constants of unimolecular reactions, particularly those that are pressure-dependent. For reactions involving this compound that may proceed through energized intermediates, QRRK theory can provide valuable insights into the reaction kinetics under various temperature and pressure conditions.

For example, in the combustion or pyrolysis of this compound, the molecule can undergo unimolecular decomposition to form smaller fragments. QRRK theory can be used to model the rate of this decomposition and how it competes with collisional deactivation, where the energized molecule loses energy through collisions with other molecules.

The application of QRRK theory involves:

Calculating the vibrational frequencies and rotational constants of the reactant and transition state using quantum chemical methods like DFT.

Determining the activation energy for the reaction.

Modeling the collisional energy transfer between the energized molecule and the surrounding bath gas.

This approach allows for the prediction of rate coefficients that are essential for developing detailed chemical kinetic models for complex systems like combustion or atmospheric chemistry.

QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations for Condensed Phase Reactions

Reactions in the condensed phase (i.e., in a solvent) can be significantly influenced by the surrounding environment. QM/MM simulations are a powerful tool for studying such reactions. In this hybrid method, the part of the system where the reaction occurs (e.g., the this compound molecule and the reacting species) is treated with a high-level quantum mechanics (QM) method, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics (MM) force field.

This approach allows for the accurate modeling of the reaction chemistry while also accounting for the bulk solvent effects, such as solvation and hydrogen bonding. For a reaction involving this compound in an aqueous environment, QM/MM simulations could be used to:

Investigate the role of solvent molecules in stabilizing the transition state.

Calculate the free energy profile of the reaction in solution, which includes the energetic contributions of the solvent.

Simulate the dynamics of the reaction, providing a more complete picture of the reaction process.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl isobutyl sulfoxide |

| Methyl isobutyl sulfone |

| Hydrogen peroxide |

Analytical Methodologies for the Detection and Quantification of Methyl Isobutyl Sulfide

Chromatographic Techniques

Gas chromatography (GC) stands as the cornerstone for the analysis of volatile compounds like methyl isobutyl sulfide (B99878). Its ability to separate complex mixtures into individual components makes it indispensable for accurate quantification. The effectiveness of GC is significantly enhanced by coupling it with detectors that are highly selective for sulfur-containing molecules, thereby minimizing interference from the sample matrix.

Gas Chromatography (GC) Coupled with Selective Detection

The analysis of methyl isobutyl sulfide via GC involves its separation from other volatile and semi-volatile compounds based on its boiling point and affinity for the stationary phase within the GC column. The choice of the column is critical for achieving the desired separation. Following elution from the column, the compound is directed to a detector specifically designed to respond to sulfur atoms.

Sulfur Chemiluminescence Detection (SCD) is a highly specific and sensitive technique for the detection of sulfur-containing compounds. gcms.cz The principle of SCD involves the combustion of the GC effluent in a hydrogen-rich flame, which converts sulfur compounds into sulfur monoxide (SO). This SO molecule then reacts with ozone in a reaction chamber to produce excited sulfur dioxide (SO₂). As the excited SO₂ returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the amount of sulfur in the sample.

One of the significant advantages of SCD is its equimolar response to sulfur compounds, meaning the detector's response is proportional to the number of sulfur atoms entering it, regardless of the compound's structure. gcms.cz This simplifies quantification, as a single calibration standard can be used to quantify different sulfur compounds, including this compound. The SCD is also highly selective for sulfur over other elements like carbon, which is crucial when analyzing samples with a high hydrocarbon matrix, such as petroleum products. gcms.cz

Table 1: General Performance Characteristics of GC-SCD for Volatile Sulfur Compounds

| Parameter | Typical Value/Characteristic |

| Selectivity (S/C) | >10⁷ |

| Sensitivity | Low picogram to femtogram of sulfur per second |

| Linearity | 3 to 5 orders of magnitude |

| Response | Equimolar |

This table presents typical performance characteristics for the analysis of volatile sulfur compounds using GC-SCD and is not specific to this compound due to a lack of compound-specific data in the search results.

The Pulsed-Flame Photometric Detector (PFPD) is another highly sensitive and selective detector used for the analysis of volatile sulfur compounds. xylem.com The PFPD operates by combusting the GC effluent in a pulsed flame. This pulsing flame allows for the temporal separation of the emission signals from different species. Sulfur compounds produce a characteristic emission of excited diatomic sulfur (S₂*), which is detected by a photomultiplier tube.

A key feature of the PFPD is its ability to provide a linear and equimolar response to sulfur compounds, similar to the SCD. xylem.com This is a significant improvement over the older flame photometric detector (FPD), which had a non-linear, quadratic response. The PFPD also offers enhanced selectivity against hydrocarbons, reducing the quenching effect where the presence of co-eluting hydrocarbons can suppress the sulfur signal. xylem.com The detector's self-cleaning design, a result of the pulsed flame, helps to minimize soot formation and reduce maintenance.

Table 2: General Performance Characteristics of GC-PFPD for Volatile Sulfur Compounds

| Parameter | Typical Value/Characteristic |

| Detectivity | <1 pg S/sec |

| Selectivity (S/C) | >10⁶ |

| Linearity | 2 to 4 orders of magnitude |

| Response | Equimolar (in linearized mode) |

This table presents typical performance characteristics for the analysis of volatile sulfur compounds using GC-PFPD and is not specific to this compound due to a lack of compound-specific data in the search results.

Specificity and Sensitivity Enhancement in Complex Matrices

The analysis of this compound in complex matrices such as environmental samples, food products, or petroleum fractions presents a significant challenge due to the presence of a multitude of interfering compounds. researchgate.netresearchgate.net Enhancing the specificity and sensitivity of the analytical method is therefore of paramount importance.

Several strategies are employed to achieve this. The use of sulfur-selective detectors like SCD and PFPD is the primary approach to enhance specificity, as they largely disregard non-sulfur-containing compounds. gcms.czxylem.com To improve sensitivity and further reduce matrix effects, sample preparation techniques are often employed. These can include purge-and-trap concentration, solid-phase microextraction (SPME), or comprehensive two-dimensional gas chromatography (GCxGC).

GCxGC, in particular, offers a powerful tool for enhancing resolution in complex samples. By using two columns with different separation mechanisms, it is possible to separate compounds that co-elute in a single-column system. When coupled with a selective detector like SCD, GCxGC can provide unparalleled separation and identification of trace sulfur compounds, including this compound, in the most challenging matrices. researchgate.net

Ancillary Detection Methods for Sulfide Species

While chromatographic methods are preferred for the specific quantification of this compound, other, more classical, analytical techniques can be used for the general determination of sulfides. These methods are typically less specific and may require sample pretreatment to convert the organic sulfide to a detectable form.

Electrochemical and Fluorometric Approaches

While specific electrochemical and fluorometric methods dedicated exclusively to this compound are not extensively documented in prominent research, the principles underlying these techniques for the detection of other sulfur-containing compounds can be extrapolated. Electrochemical sensors, for instance, operate on the principle of detecting changes in electrical properties (like current or potential) when the target analyte interacts with a specially designed electrode surface. For sulfur compounds, this often involves oxidation or reduction reactions at the electrode. Various materials, from noble metals to modified carbon electrodes, have been employed to enhance the sensitivity and selectivity of these sensors for different sulfur species. In theory, a sensor could be developed for this compound by tailoring the electrode surface to promote a specific electrochemical reaction with the sulfide moiety.

Fluorometric approaches, on the other hand, rely on the change in fluorescence of a probe molecule upon reaction with the analyte. For sulfur compounds, particularly thiols, a common strategy involves the use of fluorescent probes that undergo a reaction, such as Michael addition or disulfide cleavage, leading to a measurable change in fluorescence intensity. While these methods are highly sensitive, their direct application to a stable sulfide like this compound would likely require the development of a novel probe designed for a specific reaction with the C-S-C bond, or a pre-treatment step to convert the sulfide into a more reactive species. Research in this area is ongoing, with a focus on creating highly selective and sensitive probes for a wide array of biologically and environmentally important sulfur compounds.

Sample Preparation and Advanced Purification Techniques for Analysis

Solid Phase Microextraction (SPME) for Volatile Sulfur Compounds

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile sulfur compounds (VSCs) like this compound from various matrices. The technique involves the exposure of a fused-silica fiber coated with a stationary phase to the sample or its headspace. Volatile analytes partition onto the fiber coating, and the fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

The choice of fiber coating is critical for the efficient extraction of target analytes. For volatile sulfur compounds, fibers with a combination of adsorbents are often preferred due to their ability to trap a wide range of volatile and semi-volatile compounds. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers have been shown to be particularly effective for the extraction of various VSCs. nih.govnih.gov

The efficiency of the SPME process is influenced by several parameters, including extraction time and temperature, sample volume, and the addition of salt to the sample matrix (salting-out effect). Optimization of these parameters is crucial for achieving high sensitivity and reproducibility. For instance, increasing the extraction temperature can enhance the volatility of the analytes, leading to higher concentrations in the headspace and faster extraction kinetics. Similarly, the addition of salt can decrease the solubility of organic compounds in aqueous samples, thereby increasing their partitioning into the headspace. nih.govnih.gov

A significant body of research has focused on the optimization of SPME conditions for the analysis of VSCs in complex matrices such as food and beverages. nih.govnih.gov While specific studies on this compound are limited, the optimized conditions for structurally similar compounds provide a strong starting point for method development.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Fiber Coating | 50/30 μm DVB/CAR/PDMS | Provides a broad range of selectivity for volatile and semi-volatile sulfur compounds. | nih.govnih.gov |

| Extraction Temperature | 35°C - 50°C | Balances analyte volatility with the thermal stability of the sample and fiber. | nih.gov |

| Extraction Time | 30 min | Allows for sufficient equilibration of the analytes between the sample, headspace, and fiber. | nih.govnih.gov |

| Sample Dilution | Dilution to 2.5% v/v ethanol (B145695) (for alcoholic beverages) | Reduces matrix effects from high ethanol concentrations. | nih.govnih.gov |

| Salt Addition | 20% w/v NaCl | Increases the ionic strength of the solution, promoting the partitioning of volatile compounds into the headspace. | nih.gov |

Fractional Distillation and Drying Agent Applications

For the purification of bulk quantities of this compound or for the preparation of highly pure standards for analytical purposes, classical techniques such as fractional distillation and the use of drying agents are indispensable.

Fractional Distillation is a powerful technique for separating liquid mixtures based on differences in their boiling points. rochester.edusimsonpharma.comwikipedia.orgreachemchemicals.com This method is particularly useful for separating this compound from impurities with boiling points that are relatively close to its own. The process involves heating the liquid mixture to its boiling point and passing the vapors through a fractionating column. The column provides a large surface area (e.g., through glass beads or rings) for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the temperature at the top of the column, it is possible to selectively condense and collect the purified fractions. For a compound like this compound, fractional distillation would be effective in removing both lower-boiling and higher-boiling impurities.

Drying Agents are used to remove trace amounts of water from organic liquids. alfa-chemistry.comlibretexts.orgorgchemboulder.comlibretexts.org Water can be a significant impurity in this compound, especially after aqueous workup steps in its synthesis. The presence of water can interfere with subsequent analytical measurements or chemical reactions. Drying agents are typically anhydrous inorganic salts that readily form hydrates upon contact with water. The choice of drying agent depends on factors such as its drying capacity, speed, and chemical compatibility with the compound being dried. For a relatively inert compound like this compound, a range of neutral drying agents can be employed. The general procedure involves adding the drying agent to the liquid, allowing it to stand for a period of time to absorb the water, and then separating the dried liquid from the hydrated salt by filtration or decantation.

| Drying Agent | Chemical Formula | Capacity | Speed | Comments | Reference |

|---|---|---|---|---|---|

| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral and inexpensive. Requires longer contact time. | libretexts.orgorgchemboulder.com |

| Magnesium Sulfate | MgSO₄ | High | Fast | Slightly acidic. Fine powder form requires filtration. | libretexts.orgorgchemboulder.com |

| Calcium Chloride | CaCl₂ | High | Medium | Can form complexes with some functional groups. | libretexts.orgorgchemboulder.com |

| Calcium Sulfate (Drierite®) | CaSO₄ | Low | Fast | Generally useful and efficient. | orgchemboulder.com |

Advanced Applications and Implications of Methyl Isobutyl Sulfide in Chemical Research

Ligand Chemistry and Precursor Roles in Organometallic Synthesis

Dialkyl sulfides, including methyl isobutyl sulfide (B99878), function as ligands in coordination chemistry. As soft Lewis bases, the sulfur atom possesses lone pairs of electrons that can be donated to form coordinate bonds with metal centers. This interaction is particularly favorable with soft Lewis acidic metals. The nature of the alkyl groups can influence the steric and electronic properties of the sulfide ligand, thereby tuning the characteristics of the resulting organometallic complex.

While not as common as phosphine (B1218219) or amine ligands, sulfide ligands are integral to certain catalytic and structural motifs in organometallic chemistry. Furthermore, organometallic compounds are crucial as precursors for the synthesis of advanced materials. iitk.ac.in In processes like Metal-Organic Chemical Vapor Deposition (MOCVD), precisely designed organometallic precursors are thermally decomposed to deposit thin films of inorganic materials. ias.ac.in Organometallic compounds containing a metal-sulfur bond can serve as single-source precursors for depositing metal sulfide thin films, which have applications in semiconductors and optoelectronic devices. iitk.ac.in The volatility and decomposition pathway of the precursor are critical for successful film deposition, properties which are dictated by the ligands attached to the metal, such as alkyl sulfides. ias.ac.ingoogle.com

Modeling of Biological Sulfur-Containing Molecules and Processes

The thioether group in methyl isobutyl sulfide makes it a useful structural model for the side chain of the amino acid methionine, which plays critical roles in protein structure and biological redox processes.

The non-covalent interactions between the methionine side chain and aromatic residues (phenylalanine, tyrosine, tryptophan) are important for protein stability. nih.gov Due to the complexity of the full amino acid structure, simpler molecules are often used in computational studies to model these interactions. Dimethyl sulfide (DMS) is a common model for the methionine thioether. nih.govnih.gov

Computational studies comparing the interaction of DMS and a non-sulfur analogue (propane) with aromatic rings reveal the unique contribution of the sulfur atom. nih.gov These studies calculate the potential energy for two primary conformations: an "up" conformation where the methyl groups of DMS point away from the aromatic ring, and a "down" conformation where they point towards it. Results show that the presence of sulfur in DMS creates a significant energy preference for the "up" conformation by 2–3 kcal/mol, whereas for propane, the two conformations are nearly equal in energy. nih.gov This preference is attributed to favorable dispersion interactions involving the polarizable sulfur atom. nih.govrsc.org The interaction of DMS with the aromatic ring is about 1 kcal/mol more stable than the interaction with propane, highlighting that the sulfur-aromatic interaction provides stabilization beyond a simple hydrophobic contact. nih.gov These findings help explain the observed geometries and stabilizing influence of methionine-aromatic motifs in protein structures. nih.gov

Table 1: Calculated Interaction Energies of Dimethyl Sulfide (DMS) vs. Propane with Benzene Data derived from computational modeling studies. nih.gov

| Interacting Molecule | Conformation | Interaction Energy (kcal/mol) | Preferred Conformation |

| Dimethyl Sulfide (DMS) | Up | ~ -3.5 | Up |

| Dimethyl Sulfide (DMS) | Down | ~ -1.0 | |

| Propane | Up | ~ -2.5 | (Nearly isoenergetic) |

| Propane | Down | ~ -2.5 |

Methionine residues in proteins can act as antioxidants by scavenging reactive oxygen species (ROS), a process that involves the oxidation of the thioether sulfur to a sulfoxide (B87167). nih.gov Theoretical and computational studies, often using simple alkyl sulfides like dimethyl sulfide (DMS) or methyl ethyl sulfide as models, have provided detailed mechanistic insights into this reaction, particularly with hydrogen peroxide (H₂O₂), a biologically relevant ROS. nih.govnih.govresearchgate.net

These studies have shown that the oxidation is not a simple one-step oxygen transfer. A key finding from ab initio calculations is the critical role of solvent molecules, particularly water. The reaction proceeds via an electrophilic attack of a peroxide oxygen on the sulfur atom. mdpi.com This leads to a transition state with significant charge separation, which is stabilized by hydrogen bonding with two to three surrounding water molecules. nih.govresearchgate.net The primary reaction coordinates involve the simultaneous breaking of the O-O bond in H₂O₂ and the formation of the new S-O bond. nih.gov The calculated energy barrier for the oxidation of DMS by H₂O₂ in the presence of explicit water molecules is approximately 12.7 kcal/mol, which aligns with experimental values for similar reactions. nih.gov This theoretical framework helps to explain how methionine can effectively function as an antioxidant under physiological conditions. nih.gov

Table 2: Key Findings from Theoretical Evaluation of Dimethyl Sulfide (DMS) Oxidation by H₂O₂ Data from ab initio computational studies. nih.govresearchgate.net

| Parameter | Finding |

| Model System | Dimethyl Sulfide (DMS) + Hydrogen Peroxide (H₂O₂) |

| Key Mechanistic Feature | Electrophilic attack by peroxide oxygen on sulfur. |

| Role of Solvent | Stabilization of the charge-separated transition state by 2-3 explicit water molecules is crucial. nih.govresearchgate.net |

| Calculated Activation Energy | ~12.7 kcal/mol (in aqueous environment). nih.gov |

| Biological Relevance | Models the first step in methionine's function as a ROS scavenger in antioxidant defense. nih.gov |

Q & A

Basic Research Questions

Q. What are the validated spectroscopic methods for characterizing Methyl isobutyl sulfide, and how are spectral artifacts minimized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for structural confirmation, with deuterated chloroform (CDCl₃) as a solvent to avoid proton interference. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and identifies volatile impurities. To minimize artifacts, ensure samples are degassed and analyzed under inert atmospheres. Calibration with certified reference materials (CRMs) is critical for accuracy .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

- Methodological Answer : Synthesis via nucleophilic substitution (e.g., reaction of sodium sulfide with methyl isobutyl bromide) requires strict control of stoichiometry, temperature (±1°C), and reaction time. Document solvent purity (e.g., anhydrous THF), catalyst use (e.g., phase-transfer catalysts), and post-reaction purification (e.g., fractional distillation). Full procedural transparency, including side-product profiles, must be reported to enable replication .

Q. How are degradation pathways of this compound investigated under environmental conditions?

- Methodological Answer : Accelerated degradation studies use UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) to monitor photolysis/hydrolysis. Control experiments with radical scavengers (e.g., tert-butanol for hydroxyl radicals) isolate degradation mechanisms. Data should include kinetic models (e.g., pseudo-first-order rate constants) and Arrhenius plots for activation energy calculations .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., vapor pressure, solubility) of this compound be systematically addressed?

- Methodological Answer : Conduct meta-analyses of literature data to identify outliers, followed by standardized re-measurements using static vapor-pressure apparatus or gravimetric solubility chambers. Statistical tools (e.g., Grubbs’ test for outliers) and uncertainty quantification (Monte Carlo simulations) reconcile discrepancies. Report confidence intervals and calibration traceability to NIST standards .

Q. What mechanistic insights can computational chemistry provide into the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p) basis set) model transition states and binding energies in catalytic cycles. Compare computed activation barriers with experimental kinetic data (e.g., Eyring plots) to validate mechanisms. Solvent effects are incorporated via implicit models (e.g., COSMO-RS) .

Q. How should researchers design experiments to investigate the role of this compound in cross-coupling reactions with conflicting yield reports?

- Methodological Answer : Employ Design of Experiments (DoE) methodologies (e.g., factorial design) to test variables like catalyst loading, solvent polarity, and temperature. Use ANOVA to identify significant factors. Validate findings with in situ Fourier-Transform Infrared Spectroscopy (FTIR) to monitor intermediate formation .

Q. What strategies are effective for isolating and identifying trace-level degradation products of this compound in complex matrices?

- Methodological Answer : Solid-Phase Microextraction (SPME) coupled with GC-MS/TOF enhances sensitivity for trace analytes. Isotopic labeling (e.g., ³⁴S) differentiates degradation products from background noise. Data interpretation should include fragmentation pattern libraries (e.g., NIST Mass Spectral Database) and multivariate analysis (PCA) for peak deconvolution .

Methodological Best Practices

Q. How to ensure rigorous peer review of studies involving this compound’s environmental impact?

- Methodological Answer : Adhere to COSMOS-E guidelines for systematic reviews: define inclusion/exclusion criteria (e.g., studies with ICP-MS validation), assess risk of bias via ROBINS-I tool, and perform sensitivity analyses. Transparently report funding sources and instrumentation limits (e.g., detection thresholds) .

Q. What statistical approaches resolve sampling bias in ecotoxicological studies of this compound?

- Methodological Answer : Use stratified random sampling to account for environmental heterogeneity (e.g., soil pH gradients). Apply bootstrapping to estimate confidence intervals for LC₅₀ values. Report effect sizes (Cohen’s d) rather than p-values alone to contextualize biological significance .

Tables for Key Data

| Property | Standard Method | Common Pitfalls | Reference |

|---|---|---|---|

| Boiling Point | Dynamic distillation with digital manometry | Inadequate temperature calibration | |

| Log P (Octanol-Water) | Shake-flask method with HPLC analysis | Phase separation artifacts | |

| Reaction Yields | Internal standard calibration (GC-FID) | Unaccounted catalyst deactivation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.